molecular formula C5H12ClN B2474561 (2R,4R)-2,4-dimethylazetidine hydrochloride CAS No. 470666-34-3

(2R,4R)-2,4-dimethylazetidine hydrochloride

Cat. No. B2474561
CAS RN: 470666-34-3
M. Wt: 121.61
InChI Key: HNDQBGXJXDSIMB-TYSVMGFPSA-N
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Description

“(2R,4R)-2,4-dimethylazetidine hydrochloride” is a chemical compound with the CAS Number: 470666-34-3 . It has a molecular weight of 121.61 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a white to gray solid . It has a molecular formula of C5H12CLN .

Scientific Research Applications

1. Proton Transfer Induced by Dipolar Aprotic Solvent

A study conducted by Halle and Simonnin (1981) explored the effects of dimethyl sulfoxide on proton transfer from imidazolinium nitrogens to the carboxylate group, specifically in histidine hydrochloride solutions. This research provides insights into the interactions of solvents like dimethyl sulfoxide with amino acids and their derivatives, which could be relevant to (2R,4R)-2,4-dimethylazetidine hydrochloride under similar conditions (Halle & Simonnin, 1981).

2. Lysergamides of Isomeric Dimethylazetidines

Nichols et al. (2002) investigated lysergic acid amides derived from (R,R)-(-)-, (S,S)-(+)-, and cis-2,4-dimethyl azetidine. This study is significant for understanding the binding orientation of the diethylamide moiety in hallucinogenic agents like LSD. Although this paper involves a derivative of dimethylazetidine, it offers valuable insights into the structural and functional implications of such compounds (Nichols, Frescas, Marona-Lewicka, & Kurrasch-Orbaugh, 2002).

3. Synthesis of 3,3-Dimethylazetidine Derivatives

Kimpe, Boeykens, and Tourwé (1998) described the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives. The research demonstrates the synthesis process of structurally similar compounds to this compound, which could be useful in synthesizing variants or understanding related chemical properties (Kimpe, Boeykens, & Tourwé, 1998).

4. Diastereoselective Synthesis of Dimethylazetidines

The diastereoselective synthesis of 3,3-dimethylazetidines, as detailed by Jin, Sun, Zhou, and Zhao (2016), offers a methodology potentially applicable to this compound. This research highlights a strategy for the synthesis of bioactively important dimethylazetidines, which could extend to the specific compound (Jin, Sun, Zhou, & Zhao, 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R,4R)-2,4-dimethylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBGXJXDSIMB-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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